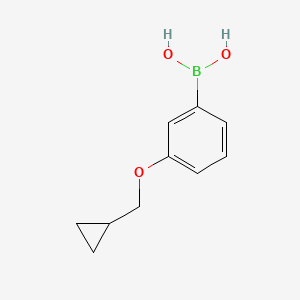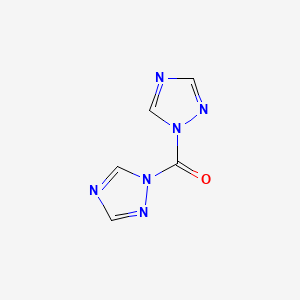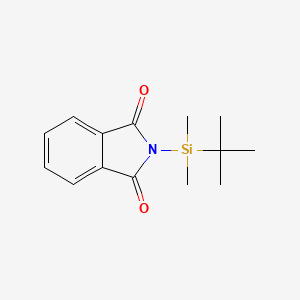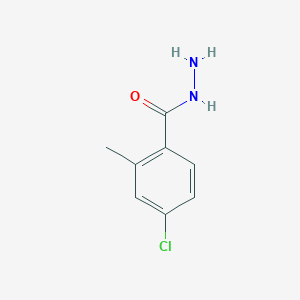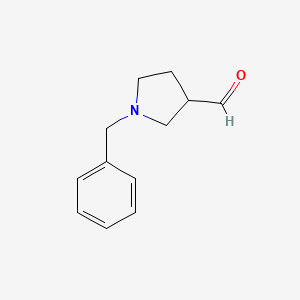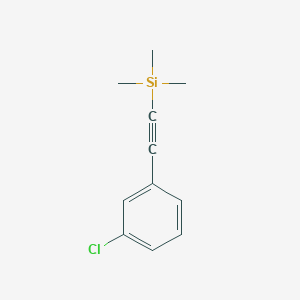
(3-Chlorophenylethynyl)trimethylsilane
描述
(3-Chlorophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H13ClSi. It is a versatile chemical used primarily in organic synthesis and materials science. The compound features a chlorophenyl group, an ethynyl group, and a trimethylsilyl group, making it a valuable building block for various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
(3-Chlorophenylethynyl)trimethylsilane can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces high yields.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
(3-Chlorophenylethynyl)trimethylsilane undergoes various chemical reactions, including:
Sonogashira Coupling: This reaction couples the ethynyl group with a terminal alkyne or aryl halide, forming complex carbon-carbon bonds.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and a base such as triethylamine.
Hydrosilylation: Water or alcohols under mild conditions.
Major Products
Sonogashira Coupling: Formation of complex carbon-carbon bonds, leading to various substituted alkynes.
Hydrosilylation: Formation of ethynylbenzene derivatives and trimethylsilanol.
科学研究应用
(3-Chlorophenylethynyl)trimethylsilane has numerous applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of conjugated polymers and molecular wires, which have applications in organic electronics and optoelectronics.
Proteomics Research: It is utilized as a biochemical reagent in proteomics research, aiding in the study of protein structures and functions.
作用机制
The mechanism of action of (3-Chlorophenylethynyl)trimethylsilane involves its reactivity due to the presence of the ethynyl group and the electron-withdrawing effect of the chlorophenyl group. These features make it a reactive intermediate in various coupling reactions, facilitating the formation of complex molecular structures.
相似化合物的比较
Similar Compounds
- (4-Chlorophenylethynyl)trimethylsilane
- (3-Chloropropyl)trimethylsilane
- 3-[(Trimethylsilyl)ethynyl]benzonitrile
Uniqueness
(3-Chlorophenylethynyl)trimethylsilane is unique due to its combination of a chlorophenyl group, an ethynyl group, and a trimethylsilyl group. This combination provides a balance of reactivity and stability, making it a valuable reagent in organic synthesis and materials science.
属性
IUPAC Name |
2-(3-chlorophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVJIDSXBAHIDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399491 | |
| Record name | (3-Chlorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227936-62-1 | |
| Record name | (3-Chlorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Chlorophenylethynyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
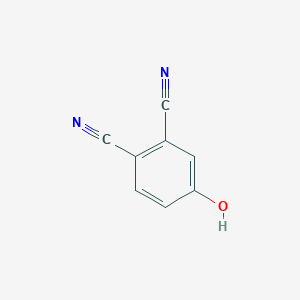
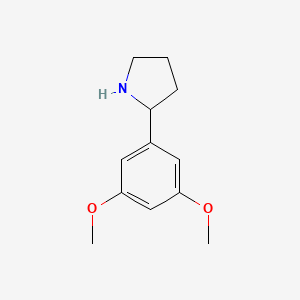
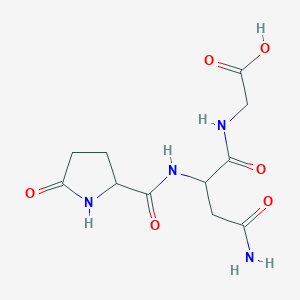

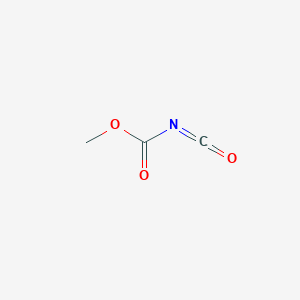
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587736.png)

